molecular formula C7H7ClN4O2 B585189 8-Chlorotheophylline-d6 CAS No. 1346598-95-5

8-Chlorotheophylline-d6

Cat. No.: B585189
CAS No.: 1346598-95-5
M. Wt: 220.646
InChI Key: RYIGNEOBDRVTHA-WFGJKAKNSA-N
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Description

8-Chlorotheophylline-d6 is a deuterated form of 8-Chlorotheophylline, a stimulant drug belonging to the xanthine chemical class. This compound is primarily used in scientific research as a tracer due to the presence of deuterium, which allows for precise quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chlorotheophylline typically involves the chlorination of theophylline. One method uses N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline. This method avoids the use of highly toxic reagents and employs a water phase instead of organic solvents, making it environmentally friendly .

Industrial Production Methods

Industrial production of 8-Chlorotheophylline involves the chlorination of caffeine or theophylline using chlorine gas in the presence of iodine as a catalyst and nitrobenzene as a solvent. The reaction produces 7,8-dichlorocaffeine, which is then hydrolyzed to yield 8-Chlorotheophylline .

Chemical Reactions Analysis

Types of Reactions

8-Chlorotheophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of 8-Chlorotheophylline, depending on the specific reagents and conditions used.

Scientific Research Applications

8-Chlorotheophylline-d6 is widely used in scientific research, particularly in:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine stimulant with similar physiological effects.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Dyphylline: A derivative of theophylline with similar stimulant properties.

Uniqueness

8-Chlorotheophylline is unique due to its specific use in combination with diphenhydramine in antiemetic drugs. The deuterated form, 8-Chlorotheophylline-d6, is particularly valuable in research for its stable isotope labeling, which aids in precise quantitation and analysis .

Biological Activity

8-Chlorotheophylline-d6 is a stable isotope derivative of 8-chlorotheophylline, a compound belonging to the xanthine class of stimulants. This compound exhibits biological activities similar to those of caffeine and theophylline, primarily acting as an adenosine receptor antagonist. Understanding its biological activity is essential for exploring its therapeutic potential, particularly in combination therapies.

  • Chemical Formula : C7_7H7_7ClN4_4O2_2
  • Molecular Weight : 214.609 g/mol
  • CAS Number : 1346598-95-5

This compound acts primarily as an adenosine A2a receptor antagonist , which leads to increased neuronal firing and excitatory effects. This mechanism is responsible for various physiological responses, including increased alertness and reduced drowsiness, making it useful in combination with antihistamines like diphenhydramine for treating motion sickness and other conditions where sedation is undesirable .

Biological Effects

The biological effects of this compound include:

  • Stimulant Effects : Similar to caffeine, it can cause nervousness, restlessness, insomnia, headache, and nausea due to its action on the central nervous system .
  • Antimicrobial Activity : Recent studies have indicated that derivatives of 8-chlorotheophylline exhibit moderate to strong antimicrobial activity. For instance, derivatives synthesized through Schiff base reactions demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Combination Therapy with Diphenhydramine : The use of 8-chlorotheophylline in conjunction with diphenhydramine has been studied for its efficacy in preventing drowsiness associated with antihistamines. The stimulant properties counteract the sedative effects of diphenhydramine, enhancing patient compliance during treatments for motion sickness .
  • Synthesis of Formazan Derivatives : Research involving the synthesis of formazan derivatives from 8-chlorotheophylline has shown promising results in terms of antimicrobial activity. These derivatives were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structure and potential therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Adenosine Receptor AntagonismBlocks A2a receptors leading to increased excitation
Stimulant EffectsCauses nervousness, insomnia, headache
Antimicrobial ActivityEffective against S. aureus and E. coli
Combination TherapyEnhances efficacy of antihistamines

Properties

IUPAC Name

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGNEOBDRVTHA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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